2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile
Description
Chemical Structure:
The compound 2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile (CAS: 1694603-12-7) is a thiazole derivative featuring a formyl group at the 5-position of the thiazole ring and a nitrile-substituted 2-methylpropane moiety at the 2-position. Its molecular formula is C₈H₈N₂OS, with a molecular weight of 180.23 g/mol .
Properties
IUPAC Name |
2-(5-formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c1-8(2,5-9)7-10-3-6(4-11)12-7/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVXYSDKQBNZQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(S1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1694603-12-7 | |
| Record name | 2-(5-formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile typically involves the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Scientific Research Applications
Structural Characteristics
The compound features a thiazole ring, which is known for its biological activity, particularly in pharmaceuticals. The presence of the formyl group enhances its reactivity, making it suitable for various chemical transformations.
Medicinal Chemistry
The thiazole moiety is prevalent in many biologically active compounds. Research indicates that derivatives of thiazoles can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific application of 2-(5-formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile in drug development is still under exploration, but its structural analogs have shown promise in targeting various biological pathways.
Synthesis of Thiazole Derivatives
This compound can serve as a precursor for synthesizing more complex thiazole derivatives. The formyl group allows for further functionalization, enabling the development of compounds with enhanced biological activities. For instance, modifications at the thiazole position can lead to derivatives with improved efficacy against specific targets.
Material Science
The nitrile group in this compound can be utilized in polymer chemistry. Compounds containing nitrile groups are often employed as monomers or cross-linkers in the production of high-performance materials. The unique properties imparted by the thiazole ring may enhance the thermal stability and mechanical strength of these materials.
Data Tables
| Activity Type | Example Compounds | Remarks |
|---|---|---|
| Antimicrobial | Thiazole antibiotics | Effective against Gram-positive bacteria |
| Anticancer | Thiazole-based chemotherapeutics | Targeting specific cancer pathways |
| Anti-inflammatory | Thiazole derivatives | Inhibition of inflammatory mediators |
Mechanism of Action
The mechanism of action of 2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity and electron distribution play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Thiazole Derivatives
Table 1: Structural and Functional Group Comparisons
Key Observations :
- Procyazine shares the 2-methylpropanenitrile group but replaces the thiazole with a triazine ring, altering its biological function (herbicidal vs.
- Thiadiazole-pyrazole derivatives (e.g., compound 7d) exhibit expanded heterocyclic systems, enhancing steric bulk and hydrogen-bonding capacity compared to the simpler thiazole scaffold .
- 2-Methyl-4-isopropylthiazole lacks functional groups (–CHO, –CN), emphasizing the role of substituents in modulating reactivity and applications .
Key Insights :
- The target compound’s synthesis is less documented but may parallel methods for functionalizing thiazoles with nitriles, as seen in procyazine synthesis .
- Benzimidazole-thiazole hybrids (e.g., 9c) employ click chemistry for triazole formation, enabling modular assembly of complex structures .
- Sulfur-containing derivatives (e.g., 8a–h) highlight the versatility of thiazole cores in forming sulfanyl linkages for bioactivity optimization .
Biological Activity
2-(5-Formyl-1,3-thiazol-2-yl)-2-methylpropanenitrile, identified by CAS number 1694603-12-7, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses relevant case studies and research findings.
The compound is characterized by the following chemical properties:
- Molecular Formula : C₇H₈N₂OS
- Molecular Weight : 168.21 g/mol
- Physical State : Solid at room temperature
- Toxicological Information : Classified as harmful if swallowed, in contact with skin, or inhaled. It can cause serious eye irritation and respiratory issues .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound was tested using the disk diffusion method against a range of bacteria and fungi.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 12 |
| Candida albicans | 10 |
The results indicate that the compound exhibits significant antimicrobial activity, particularly against E. coli, which suggests its potential use in developing antimicrobial agents .
Anticancer Activity
In vitro studies have also assessed the anticancer effects of this compound. The compound was tested against several cancer cell lines, including HCT-116 (colon cancer), NBT-T2 (breast cancer), and Panc-1 (pancreatic cancer). The IC50 values were determined as follows:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 0.077 |
| NBT-T2 | 0.080 |
| Panc-1 | 0.102 |
These findings suggest that this compound has potent anticancer properties, particularly against colon cancer cells .
Study on Antimicrobial Properties
A study conducted on the antimicrobial efficacy of various thiazole derivatives included this compound. The study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential. The researchers noted that modifications in the thiazole ring could enhance activity further .
Research on Anticancer Effects
Another significant study focused on the anticancer properties of thiazole derivatives. In this research, this compound was synthesized and evaluated for its cytotoxic effects on various cancer cell lines. The results demonstrated that this compound could induce apoptosis in cancer cells via mitochondrial pathways, making it a candidate for further development in cancer therapeutics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
